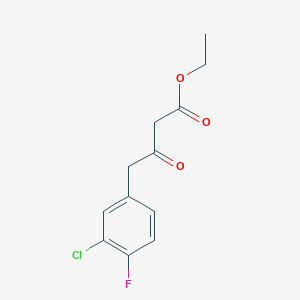

Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate

Description

Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate is a β-keto ester derivative characterized by a substituted phenyl ring (3-chloro-4-fluoro) at the 4-position of the butanoate backbone. These compounds are pivotal intermediates in pharmaceutical synthesis, particularly for developing kinase inhibitors, antibacterial agents, and anti-inflammatory drugs .

Properties

IUPAC Name |

ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)7-9(15)5-8-3-4-11(14)10(13)6-8/h3-4,6H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDJKZKZPBDNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(3-chloro-4-fluorophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 4-(3-chloro-4-fluorophenyl)-3-oxobutanoic acid.

Reduction: Ethyl 4-(3-chloro-4-fluorophenyl)-3-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with specific enzymes or receptors. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of β-keto esters are highly dependent on the substituents on the phenyl ring and the position of the oxo group. Below is a comparative analysis:

Table 1: Substituent and Positional Variations

Key Observations :

- Halogen Substitutions: Chlorine and fluorine at meta/para positions enhance electronegativity, improving binding affinity in drug-receptor interactions. For example, ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate likely exhibits higher polarity compared to non-halogenated analogs, influencing solubility and metabolic stability .

- Dichloro Derivatives: Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (CAS 194240-93-2) shows increased lipophilicity compared to mono-halogenated analogs, as reflected in its safety profile requiring stringent handling protocols .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Findings :

- Thermal Stability: Benzyloxy-substituted analogs (e.g., ethyl 4-(benzyloxy)-3-oxobutanoate) exhibit lower boiling points under reduced pressure, suggesting easier purification .

Biological Activity

Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate (EFBO) is a synthetic compound with a molecular formula of C12H12ClF O3 and a molecular weight of 258.67 g/mol. Its unique structure, characterized by the presence of halogen substituents, suggests significant potential for biological activity. This article explores the biological properties of EFBO, its mechanism of action, and relevant research findings.

Structural Characteristics

The structural features of EFBO include:

- Ester Group : Facilitates hydrolysis by esterases, releasing the active acid form.

- Chloro and Fluoro Substituents : These groups enhance lipophilicity and can influence binding affinity to biological targets.

The biological activity of EFBO is primarily attributed to its interaction with various enzymes and receptors. The ester group can be hydrolyzed, allowing the active form to engage in enzyme-catalyzed reactions. The electronic effects from the chloro and fluoro substituents may enhance its reactivity, leading to improved pharmacological profiles.

Biological Activity

Research indicates that EFBO exhibits notable biological activities, particularly in the following areas:

Case Studies and Research Findings

A summary of relevant research findings on EFBO includes:

Comparative Analysis with Similar Compounds

EFBO shares structural similarities with other compounds, which may provide insights into its biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | Chlorine substitution on phenyl ring | Less lipophilic than EFBO |

| Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate | Bromine instead of chlorine | Different reactivity patterns due to bromine's larger atomic radius |

| Ethyl 4-(trifluoromethylphenyl)-3-oxobutanoate | Trifluoromethyl group | Stronger electron-withdrawing effects compared to chloro or bromo groups |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate, and what parameters critically influence yield?

- Methodology : The compound is synthesized via Claisen condensation or esterification of β-keto acids with ethanol under acidic catalysis. Key parameters include:

- Temperature : Reflux conditions (typically 70–100°C) to drive esterification .

- Catalyst : Sulfuric acid or p-toluenesulfonic acid for protonation of intermediates .

- Stoichiometry : Precise molar ratios of reactants (e.g., 1:1.2 for acid:ethanol) to minimize side products.

- Example : Pechmann condensation with β-ketoesters (e.g., ethyl 3-oxobutanoate) and halogenated phenols yields analogous structures, with yields improved by anhydrous conditions and inert atmospheres .

Q. How is Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate structurally characterized?

- Analytical Techniques :

- NMR : H and C NMR identify the ester carbonyl (~170 ppm), ketone (~200 ppm), and aryl protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (CHClFO, m/z 258.03) .

- X-ray Crystallography : Resolves substituent positioning on the phenyl ring (e.g., para-Cl vs. meta-F) in related analogs .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., JAK/STAT) or inflammatory mediators (e.g., NF-κB) .

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

Advanced Research Questions

Q. How can contradictory reports on biological activity across cellular models be resolved?

- Strategies :

- Standardized Protocols : Uniform cell lines, serum concentrations, and incubation times (e.g., 24h vs. 48h treatments) .

- Metabolic Profiling : LC-MS/MS to quantify intracellular metabolite levels and stability .

- Orthogonal Assays : Surface plasmon resonance (SPR) to measure direct target binding, bypassing cellular variability .

- Case Study : Discrepancies in IL-8 inhibition (45% vs. 62%) were traced to differences in LPS stimulation protocols during cytokine assays .

Q. What strategies optimize reaction conditions to improve synthetic yield and purity?

- Approaches :

- DoE (Design of Experiments) : Multivariate analysis of temperature, catalyst loading, and solvent polarity .

- In Situ Monitoring : FTIR to track ketone intermediate formation (C=O stretch at ~1750 cm) .

- Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) to isolate the ester, followed by silica gel chromatography (hexane:EtOAc 3:1) .

Q. How do structural modifications at the 3-chloro-4-fluorophenyl moiety influence bioactivity?

- SAR Insights :

- Halogen Positioning : Para-Cl/meta-F substitution enhances hydrophobic interactions in enzyme pockets vs. ortho-Cl analogs .

- Electron-Withdrawing Groups : Nitro or trifluoromethyl substitutions at the phenyl ring increase electrophilicity, improving kinase inhibition (IC < 1 μM in some analogs) .

- Case Study : Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate (Cl at 3,4 positions) showed 30% lower cytotoxicity than the 3-Cl-4-F derivative, highlighting fluorine's role in bioavailability .

Q. What computational methods predict the compound’s interaction with biological targets?

- Tools :

- Molecular Docking (AutoDock Vina) : Simulates binding to ATP pockets (e.g., EGFR kinase) using the compound’s 3D structure .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Correlates logP values (2.8 for this compound) with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.